5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of azolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methylsulfanyl group at the 5-position and a propylamine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the heterocyclization of 3-aminoazoles with bis(methylsulfanyl)methylidene derivatives. One common method involves the use of N-substituted 5-[amino-(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones as synthetic equivalents of carbonyl dielectrophiles . This reaction can be carried out under mild conditions without the need for palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Aminoazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 5- and 7-positions.
5-Methylsulfanylazolo[1,5-a]pyrimidin-7-ones: These compounds have a similar methylsulfanyl group but differ in the functional groups at other positions.
Uniqueness
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development .
Properties
CAS No. |
90019-51-5 |
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Molecular Formula |
C10H14N4S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-methylsulfanyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-5-11-9-7-10(15-2)13-8-4-6-12-14(8)9/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
NVJCGWFACDPBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=CC=NN21)SC |
Origin of Product |
United States |
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